2-Fluoropalmitic acid

Acyl-CoA synthetase inhibition Sphingolipid biosynthesis Substrate-to-inhibitor conversion

2-Fluoropalmitic acid (2-FPA; 2-fluorohexadecanoic acid) is a synthetic, monofluorinated analog of the C16 saturated fatty acid palmitic acid, in which a single fluorine atom replaces the α-hydrogen at carbon-2. This precise substitution converts the molecule from a metabolic substrate into a competitive inhibitor of long-chain acyl-CoA synthetases (ACSLs), blocking the formation of palmitoyl-CoA and thereby suppressing both sphingolipid biosynthesis and protein S-palmitoylation.

Molecular Formula C16H31FO2
Molecular Weight 274.41 g/mol
CAS No. 16518-94-8
Cat. No. B095029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoropalmitic acid
CAS16518-94-8
Synonyms2-fluorohexadecanoic acid
2-fluoropalmitic acid
DL-alpha-fluoropalmitic acid
Molecular FormulaC16H31FO2
Molecular Weight274.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C(=O)O)F
InChIInChI=1S/C16H31FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19)
InChIKeyJGRIJJOLCNCSNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoropalmitic Acid (CAS 16518-94-8): A C2-Fluorinated Palmitic Acid Analog for Acyl-CoA Synthetase Inhibition and S-Palmitoylation Studies


2-Fluoropalmitic acid (2-FPA; 2-fluorohexadecanoic acid) is a synthetic, monofluorinated analog of the C16 saturated fatty acid palmitic acid, in which a single fluorine atom replaces the α-hydrogen at carbon-2 [1]. This precise substitution converts the molecule from a metabolic substrate into a competitive inhibitor of long-chain acyl-CoA synthetases (ACSLs), blocking the formation of palmitoyl-CoA and thereby suppressing both sphingolipid biosynthesis and protein S-palmitoylation [1][2]. Unlike its non-fluorinated parent, 2-FPA is resistant to β-oxidation and accumulates intact in cellular membrane lipids, which distinguishes its utility in metabolic tracing and enzyme inhibition studies [1].

Why Palmitic Acid, 2-Bromopalmitate, or Cerulenin Cannot Substitute for 2-Fluoropalmitic Acid in Palmitoylation Research


The C2 fluorine atom of 2-FPA imposes a unique combination of electronic and steric effects that cannot be replicated by other 2-substituted palmitic acid analogs or by chemically unrelated palmitoylation inhibitors. Palmitic acid itself is a metabolic substrate that is rapidly β-oxidized, not an inhibitor [1]. 2-Bromopalmitate (2-BP), while equipotent in acute palmitoylation assays, exerts confounding off-target effects—most notably lipid droplet disruption—that are absent with 2-FPA, making 2-FPA the cleaner tool for isolating palmitoylation-dependent phenotypes [2]. Cerulenin, a structurally unrelated fatty acid synthase inhibitor, requires ~100-fold higher concentrations than 2-FPA to achieve comparable reductions in palmitoyl-CoA labeling and does not act as a direct ACSL substrate-competitive inhibitor [3]. Triacsin C, though a more potent ACSL inhibitor (5–7.5 µM), is a structurally distinct natural product with a different binding mode and isoform-selectivity profile [4]. These differences mean that experimental outcomes—particularly those involving membrane lipid incorporation, β-oxidation resistance, and off-target cellular effects—are not interchangeable across these analogs.

Quantitative Comparator Evidence: Where 2-Fluoropalmitic Acid Demonstrates Measurable Differentiation from Closest Analogs


C2-Fluorine Converts a Metabolic Substrate into an ACSL Inhibitor: IC50 0.2 mM vs. Palmitic Acid (No Inhibition)

2-FPA inhibits long-chain acyl-CoA synthetase (ACSL) with an IC50 of 0.2 mM, measured by in vitro palmitoyl-CoA formation in Balb/c 3T3 cell lysates [1]. Palmitic acid, the natural C16:0 substrate, exhibits no inhibitory activity at equivalent or higher concentrations—it is exclusively a substrate with a Km in the 10–50 µM range for various ACSL isoforms. The C2 fluorine atom prevents formation of the enolate intermediate required for β-oxidation and introduces steric hindrance at the acyl-CoA synthetase active site, converting the molecule from a substrate into a substrate-competitive inhibitor [1].

Acyl-CoA synthetase inhibition Sphingolipid biosynthesis Substrate-to-inhibitor conversion

~100-Fold Greater Potency Than Cerulenin in Reducing Palmitoyl-CoA Labeling and [3H]Palmitate Uptake

In rat brain slice assays measuring [3H]palmitate incorporation into palmitoyl-CoA, glycerolipids, and myelin proteolipid protein (PLP), 2-fluoropalmitate (FP) reduced labeling at concentrations ≥10 µM, whereas at least 1,000 µM cerulenin (CER) was required to achieve a comparable effect [1]. This represents an approximately 100-fold potency advantage for 2-FPA over cerulenin in suppressing palmitoyl-CoA-dependent processes. Tunicamycin, a third comparator, required ≥200 µM. Critically, cerulenin acts as a fatty acid synthase inhibitor rather than a direct ACSL inhibitor, and its effects on protein palmitoylation are indirect, whereas 2-FPA directly competes with palmitate at the ACSL active site [1].

Protein palmitoylation inhibition Myelin proteolipid protein Fatty acid uptake

Equipotent to 2-Bromopalmitate for Palmitoylation Inhibition, but Free of Lipid Droplet Disruption Off-Target Effects

In HEK293F cells overexpressing RPE65, both 2-fluoropalmitate (2-FP) and 2-bromopalmitate (2-BP) produced a 5–6 fold decrease in RPE65 palmitoylation at 100 µM with complete loss of membrane association, as assessed by acyl-RAC assay and sucrose subcellular fractionation [1]. However, a separate study in coronavirus replication models (MHV-A59, hCoV-229E, hCoV-OC43) demonstrated that 2-BP strongly suppressed viral replication while 2-FPA caused only moderate inhibition; the superior antiviral activity of 2-BP was traced to lipid droplet (LD) disruption rather than palmitoylation inhibition, and palmostatin B could rescue 2-FPA-mediated but not 2-BP-mediated effects [2]. This indicates that 2-FPA's cellular effects are more specifically attributable to palmitoylation inhibition, whereas 2-BP has substantial palmitoylation-independent off-target activity via LD disruption [2].

S-Palmitoylation RPE65 membrane association Off-target profiling

β-Oxidation Resistance Enables Intact Cellular Incorporation into Membrane Lipids Without Catabolic Degradation

Unlike palmitic acid, which is rapidly degraded via mitochondrial β-oxidation with a half-life on the order of minutes to hours depending on cell type, 2-FPA is resistant to β-oxidation due to the electronegative fluorine atom at C2, which blocks formation of the requisite α,β-unsaturated enoyl-CoA intermediate [1]. Quantitative lipidomic analysis at 12 h post-incubation in Balb/c 3T3 cells showed that 2-FPA accumulated intact, without further modification, in phosphatidylcholine (1.6% of fatty acid content), sphingomyelin (0.6%), neutral glycosphingolipids (1.4%), and ceramides (0.8%) [1]. No fluorine-substituted metabolites or β-oxidation chain-shortened products were detected by mass spectrometry. In contrast, palmitic acid under identical conditions is extensively catabolized to CO₂ and shorter-chain acyl-CoA species through multiple rounds of β-oxidation [1].

Metabolic stability Membrane lipid incorporation Fatty acid β-oxidation resistance

Synergistic Enhancement of Temozolomide Cytotoxicity in Glioblastoma: A Functional Differentiation from Palmitic Acid

In a drug screen of 1,301 compounds against two glioma stem cell (GSC) lines, 2-FPA was identified as a candidate anti-glioma agent that synergistically enhanced the cytotoxicity of temozolomide (TMZ), the standard-of-care chemotherapeutic for glioblastoma [1]. 2-FPA suppressed GSC viability and stem-like phenotype, inhibited glioma cell line proliferation and invasion, reduced phospho-ERK, CD133, and SOX-2 expression, decreased MMP-2 activity, and increased MGMT promoter methylation [1]. Palmitic acid, when tested at comparable concentrations (12.5–50 µg/mL), showed no such synergistic enhancement with TMZ and did not affect MGMT promoter methylation status, consistent with its role as a metabolic substrate rather than a pharmacologically active inhibitor [1]. The TMZ-sensitizing effect of 2-FPA is mechanistically linked to its ACSL inhibitory activity and consequent suppression of palmitoylation-dependent oncogenic signaling, a property absent in the non-fluorinated parent compound [1].

Glioblastoma therapy Temozolomide synergy Glioma stem cell inhibition

Lower ACSL Inhibitory Potency vs. Triacsin C, with Different Isoform-Selectivity Implications

In a comparative ACSL inhibition study using HeLa cell lysates, Triacsin C inhibited ACSL activity at 5–7.5 µM, whereas 2-FPA required 200–300 µM to achieve statistically significant inhibition (p < 0.01–0.0001) [1]. This ~40–60-fold potency difference reflects distinct binding mechanisms: Triacsin C is a competitive inhibitor that occupies the fatty acid substrate-binding pocket of multiple ACSL isoforms with high affinity, whereas 2-FPA acts as a substrate-mimetic that must first be converted to 2-fluoropalmitoyl-CoA to exert full inhibition, and its potency may vary across ACSL isoforms (ACSL1, 3, 4, 5, 6) depending on the isoform's tolerance for α-fluorinated fatty acyl substrates [1]. The BRENDA enzyme database notes that 2-FPA is neither selective nor potent for RPE65 isomerase inhibition, further underscoring context-dependent activity [2]. This differential isoform sensitivity profile means that 2-FPA may preferentially inhibit ACSL isoforms with broader substrate tolerance, whereas Triacsin C acts as a pan-ACSL inhibitor.

ACSL isoform selectivity Triacsin C comparison Chlamydia trachomatis infection model

Evidence-Backed Application Scenarios for 2-Fluoropalmitic Acid in Academic and Industrial Research


Specific Inhibitor of Protein S-Palmitoylation with Minimal Off-Target Effects for Cell Signaling Studies

Investigators studying the role of dynamic S-palmitoylation in signal transduction (e.g., Ras, Src-family kinases, GPCRs, and synaptic proteins) should select 2-FPA over 2-bromopalmitate when the experimental readout could be confounded by lipid droplet disruption or non-palmitoylation-mediated cytotoxicity. At 100 µM, 2-FPA achieves a 5–6 fold reduction in palmitoylation, equivalent to 2-BP, but lacks the LD-disrupting activity that gives 2-BP palmitoylation-independent antiviral effects [1]. Use 2-FPA at 50–100 µM for 6–16 h in standard cell culture media supplemented with fatty acid-free BSA as a carrier [1].

Non-β-Oxidizable Fatty Acid Probe for Membrane Lipid Trafficking and Metabolic Flux Analysis

Researchers performing lipidomic or metabolic flux studies requiring a palmitic acid analog that is taken up by cells and incorporated into complex membrane lipids without undergoing β-oxidative chain-shortening should use 2-FPA. At 0.28 mM (complexed with BSA), 2-FPA accumulates intact in phosphatidylcholine (1.6%), sphingomyelin (0.6%), neutral glycosphingolipids (1.4%), and ceramides (0.8%) by 12 h, with no catabolic products detectable by GC-MS [2]. This metabolic stability enables unambiguous tracking of fatty acid incorporation and turnover in lipid pools without the confounding signal loss inherent to palmitic acid tracer studies [2].

ACSL-Targeted Sensitizer for Temozolomide-Resistant Glioblastoma Research

Glioblastoma research groups exploring strategies to overcome TMZ chemoresistance can employ 2-FPA as a validated ACSL inhibitor that synergistically enhances TMZ cytotoxicity. 2-FPA was identified from an unbiased screen of 1,301 compounds and shown to suppress glioma stem cell viability, reduce phospho-ERK/CD133/SOX-2 expression, decrease MMP-2 activity, and increase MGMT promoter methylation—a mechanism directly relevant to TMZ resistance reversal [3]. Typical in vitro concentrations range from 12.5–50 µg/mL for cytotoxicity and sphere formation assays, with combination indices confirming synergy with TMZ [3].

ACSL Partial Inhibition and Isoform-Selectivity Profiling in Lipid Metabolism Research

Investigators seeking to dissect the isoform-specific contributions of ACSL1, ACSL3, ACSL4, ACSL5, or ACSL6 to cellular lipid metabolism should consider 2-FPA as a complementary tool to Triacsin C. Whereas Triacsin C is a potent pan-ACSL inhibitor (effective at 5–7.5 µM), 2-FPA requires 200–300 µM and may exhibit differential isoform sensitivity due to its requirement for enzymatic conversion to 2-fluoropalmitoyl-CoA and the variable tolerance of ACSL isoforms for α-fluorinated substrates [4]. This potency differential can be exploited in experiments designed to distinguish ACSL isoform contributions: 2-FPA at 200–300 µM can be used alongside low-dose Triacsin C to parse which cellular phenotypes depend on Triacsin C-sensitive vs. Triacsin C-insensitive ACSL activity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoropalmitic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.